molecular formula C6H14O6 B12405985 D-Sorbitol-18O

D-Sorbitol-18O

Cat. No.: B12405985
M. Wt: 184.17 g/mol
InChI Key: FBPFZTCFMRRESA-HIFQLXIISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Sorbitol-18O is synthesized by the reduction of glucose, where the aldehyde group of glucose is reduced to a hydroxyl group, resulting in the formation of sorbitol. The isotopic labeling with oxygen-18 is achieved by incorporating 18O into the glucose molecule before the reduction process .

Industrial Production Methods

Industrial production of this compound involves the catalytic hydrogenation of glucose in the presence of a catalyst such as nickel, chromium, or copper. The reaction is carried out at high pressure (70-180 bar) and elevated temperatures (120-150°C) in an agitated autoclave. The resulting sorbitol is then purified through processes such as ion-exchange chromatography and demineralization .

Chemical Reactions Analysis

Types of Reactions

D-Sorbitol-18O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

D-Sorbitol-18O exerts its effects primarily through its role as a sugar alcohol. In the body, it is slowly metabolized, minimizing the impact on insulin levels, making it suitable for diabetic patients. Its laxative effect is due to its ability to draw water into the large intestine, stimulating bowel movements .

Properties

Molecular Formula

C6H14O6

Molecular Weight

184.17 g/mol

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i9+2

InChI Key

FBPFZTCFMRRESA-HIFQLXIISA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)[18OH])O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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